molecular formula C9H5ClN2O2 B1602171 8-Chloro-[1,3]dioxolo[4,5-g]quinazoline CAS No. 72700-23-3

8-Chloro-[1,3]dioxolo[4,5-g]quinazoline

Cat. No.: B1602171
CAS No.: 72700-23-3
M. Wt: 208.6 g/mol
InChI Key: RZCJSVRGPHXBSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-[1,3]dioxolo[4,5-g]quinazoline is a heterocyclic compound with the molecular formula C9H5ClN2O2. It is characterized by a fused ring system that includes a quinazoline core and a dioxolo ring, with a chlorine atom at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-[1,3]dioxolo[4,5-g]quinazoline typically involves the chlorination of quinazoline derivatives. One common method includes the reaction of ethyl 8-aryl-[1,3]-dioxolo[4,5-g]quinolone-7-carboxylate derivatives with acetyl chloride or methanesulfonyl chloride at room temperature . The reaction proceeds under mild conditions and yields the target compound in moderate amounts.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to enhance yield and purity. Industrial production may also involve continuous flow processes to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-[1,3]dioxolo[4,5-g]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Chloro-[1,3]dioxolo[4,5-g]quinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloro-[1,3]dioxolo[4,5-g]quinazoline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting biological pathways. The chlorine atom and the dioxolo ring contribute to its binding affinity and specificity, making it effective in modulating biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-[1,3]dioxolo[4,5-g]quinazoline is unique due to its fused ring system and the presence of a chlorine atom, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it versatile for various applications .

Properties

IUPAC Name

8-chloro-[1,3]dioxolo[4,5-g]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-9-5-1-7-8(14-4-13-7)2-6(5)11-3-12-9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCJSVRGPHXBSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80565708
Record name 8-Chloro-2H-[1,3]dioxolo[4,5-g]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72700-23-3
Record name 8-Chloro-2H-[1,3]dioxolo[4,5-g]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 7H-[1,3]dioxolo[4,5-g]quinazolin-8-one (0.550 g, 2.78 mmol) and phosphorus pentachloride (0.800 g, 3.84 mmol) in 3 mL phosphorus oxychloride was heated to a gentle reflux for 2.5 hours. Solvent was removed in vacuo, and azeotroped with toluene. Residue was dissolved in ethyl acetate and washed with 5% sodium bicarbonate solution and then filtered, and then solvent was removed in vacuo to give 8-chloro-[1,3]dioxolo[4,5-g]quinazoline (0.400 g, 74%).
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-[1,3]dioxolo[4,5-g]quinazoline
Reactant of Route 2
8-Chloro-[1,3]dioxolo[4,5-g]quinazoline
Reactant of Route 3
8-Chloro-[1,3]dioxolo[4,5-g]quinazoline
Reactant of Route 4
8-Chloro-[1,3]dioxolo[4,5-g]quinazoline
Reactant of Route 5
Reactant of Route 5
8-Chloro-[1,3]dioxolo[4,5-g]quinazoline
Reactant of Route 6
Reactant of Route 6
8-Chloro-[1,3]dioxolo[4,5-g]quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.